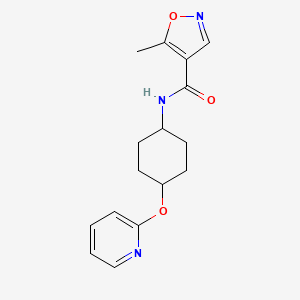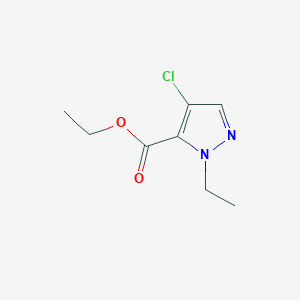![molecular formula C23H19N3O2S B2637491 1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea CAS No. 392238-33-4](/img/structure/B2637491.png)
1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea, also known as compound 25, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression and dysregulation of CK2 have been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of CK2 inhibitors, such as compound 25, has attracted significant attention as a potential therapeutic strategy.
Scientific Research Applications
Synthesis and Characterization
Research on similar urea derivatives emphasizes their synthesis methods, structural elucidation, and potential as inhibitors against various enzymes or for their anticancer properties. For instance, the study by Mustafa et al. (2014) discusses the synthesis of unsymmetrical 1,3-disubstituted ureas, detailing their enzyme inhibition and anticancer investigations. These compounds have been tested against urease, β-glucuronidase, and phosphodiesterase enzymes, with some showing promising in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Biological Activities
Several studies have evaluated the biological activities of related urea compounds, highlighting their potential in medical and pharmacological applications. Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and assessed their anti-inflammatory activity. Among these, derivatives containing 4-methoxyphenyl groups showed potent anti-inflammatory effects, with molecular docking revealing their interactions in the DFG out active site of p38 kinase, suggesting a mechanism for their bioactivity (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
Anticancer and Antimicrobial Effects
Derivatives of the compound have also been investigated for their anticancer and antimicrobial effects. For example, Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as potent antioxidant activities. This indicates the multifunctional potential of these compounds in addressing oxidative stress-related diseases and cholinesterase-related disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-20-13-11-19(12-14-20)24-22(27)26-23-25-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESRSHUQGYZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
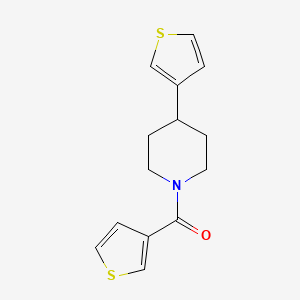
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
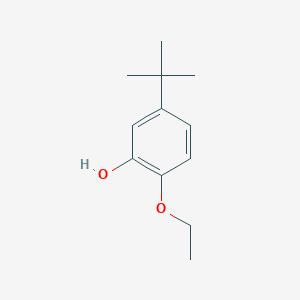
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)
![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)
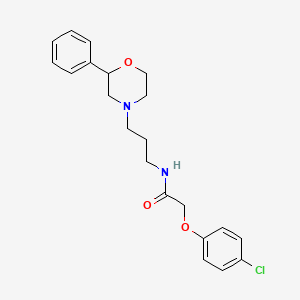
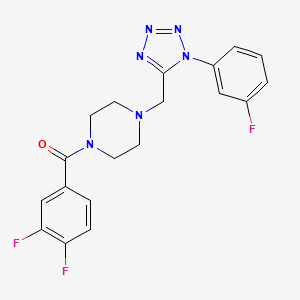
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
